(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H12BrN3O3 and its molecular weight is 386.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Characterization
The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate results in various pyridine products, showcasing the versatility of such compounds in synthetic organic chemistry. This process affords a range of compounds, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and related structures, as confirmed by X-ray diffraction, highlighting the utility of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide derivatives in the synthesis of complex organic molecules (O'callaghan et al., 1999).
Anticonvulsant Properties
Research into the structural and theoretical aspects of related enaminones, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, reveals insights into their anticonvulsant properties. Through X-ray crystallography and theoretical ab initio calculations, researchers have determined the energetically preferred conformations of these molecules, suggesting a pharmacophoric model where the enaminone system and the 4-bromophenyl group are crucial for anticonvulsant activity. This information contributes to the design of new anticonvulsant agents (Edafiogho et al., 2003).
Immunomodulatory Effects
Compounds structurally related to this compound have shown potential as immunosuppressive agents. For example, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, act by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), a key player in immune responses. The molecular structures of these compounds, including their planar conformations and hydrogen-bonding networks, suggest a mechanism for their action, which may be applicable to the broader class of enamide derivatives (Ghosh et al., 1999).
Molecular Complexes and Coordination Chemistry
Derivatives of this compound have been utilized in the synthesis and characterization of metal complexes, shedding light on their potential applications in coordination chemistry. Studies on Ni(II) and Cu(II) complexes of related compounds have provided insights into their structural and electronic properties, including crystal structure analysis via X-ray diffraction. This research has implications for the design of novel coordination compounds with specific electronic and structural characteristics (Binzet et al., 2009).
Nonlinear Optical Properties
Research into chalcone derivatives structurally similar to this compound has demonstrated their potential in the field of nonlinear optics. These studies have focused on the synthesis and characterization of compounds with noncentrosymmetric donor-acceptor configurations, revealing their significant linear and nonlinear optical properties, which are crucial for applications in optoelectronic devices and materials science (Shkir et al., 2019).
特性
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOUMPNNFJEQD-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。